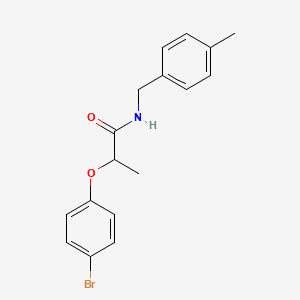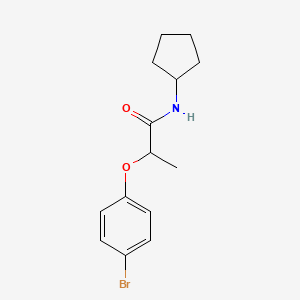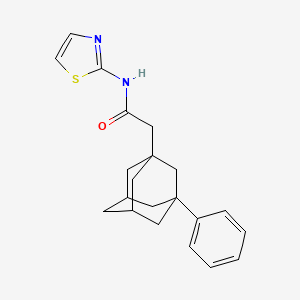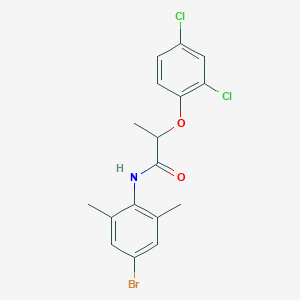
N-(3-benzoylphenyl)-2-methoxybenzamide
Vue d'ensemble
Description
N-(3-benzoylphenyl)-2-methoxybenzamide, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPBM belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(3-benzoylphenyl)-2-methoxybenzamide is not fully understood, but several studies have suggested that it exerts its biological activities through various pathways. N-(3-benzoylphenyl)-2-methoxybenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been associated with anti-tumor and anti-inflammatory effects. Additionally, N-(3-benzoylphenyl)-2-methoxybenzamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-benzoylphenyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, depending on the disease model and dosage used. In cancer models, N-(3-benzoylphenyl)-2-methoxybenzamide has been shown to induce apoptosis, inhibit the proliferation of cancer cells, and suppress tumor growth. In inflammation models, N-(3-benzoylphenyl)-2-methoxybenzamide has been found to reduce the production of inflammatory cytokines and chemokines, and attenuate the infiltration of immune cells. In neurological models, N-(3-benzoylphenyl)-2-methoxybenzamide has been reported to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-benzoylphenyl)-2-methoxybenzamide has several advantages for lab experiments, including its high yield and purity, and its ability to penetrate the blood-brain barrier. However, N-(3-benzoylphenyl)-2-methoxybenzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
Several future directions can be explored to further understand the potential therapeutic applications of N-(3-benzoylphenyl)-2-methoxybenzamide. First, more studies are needed to elucidate the mechanism of action of N-(3-benzoylphenyl)-2-methoxybenzamide and its downstream targets. Second, the safety and toxicity of N-(3-benzoylphenyl)-2-methoxybenzamide need to be thoroughly investigated in preclinical and clinical studies. Third, the optimal dosage and administration route of N-(3-benzoylphenyl)-2-methoxybenzamide need to be determined for different disease models. Fourth, the potential synergistic effects of N-(3-benzoylphenyl)-2-methoxybenzamide with other drugs or therapies should be explored. Finally, the development of N-(3-benzoylphenyl)-2-methoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, N-(3-benzoylphenyl)-2-methoxybenzamide is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-benzoylphenyl)-2-methoxybenzamide can be synthesized through a simple and efficient method, and has been extensively studied for its biological activities. Further studies are needed to fully understand the mechanism of action, safety, and optimal dosage of N-(3-benzoylphenyl)-2-methoxybenzamide, and to explore its potential synergistic effects with other drugs or therapies. Overall, N-(3-benzoylphenyl)-2-methoxybenzamide represents a valuable tool for scientific research, and has the potential to lead to the development of novel therapies for various diseases.
Applications De Recherche Scientifique
N-(3-benzoylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that N-(3-benzoylphenyl)-2-methoxybenzamide exhibits potent anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(3-benzoylphenyl)-2-methoxybenzamide has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, N-(3-benzoylphenyl)-2-methoxybenzamide has also been investigated for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-benzoylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-25-19-13-6-5-12-18(19)21(24)22-17-11-7-10-16(14-17)20(23)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFSWVXMVQPZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-benzoylphenyl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)](/img/structure/B4112507.png)
![1-(4-fluorophenyl)-4-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4112513.png)



![2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4112531.png)
![ethyl {2-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetate](/img/structure/B4112533.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4112554.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4112556.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112576.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)pentanamide](/img/structure/B4112586.png)